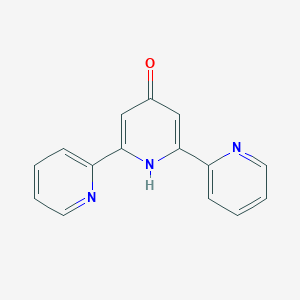

2,6-Bis(2-pyridyl)-4(1H)-pyridone

Beschreibung

2,6-Bis(2-pyridyl)-4(1H)-pyridone (CAS: 128143-88-4; molecular formula: C₁₅H₁₁N₃O; molecular weight: 249.27 g/mol) is a heterocyclic ligand characterized by a central pyridone ring flanked by two 2-pyridyl substituents at the 2- and 6-positions. It exhibits a melting point of 168–170°C and is typically available at 98% purity . The compound is notable for its dual pyridine-pyridone tautomerism, which influences its coordination behavior and photophysical properties .

Eigenschaften

IUPAC Name |

2,6-dipyridin-2-yl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c19-11-9-14(12-5-1-3-7-16-12)18-15(10-11)13-6-2-4-8-17-13/h1-10H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRORSVNZQWCZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=O)C=C(N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128143-88-4 | |

| Record name | 2,6-Bis(2-pyridyl)-4(1H)-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Pyridine Synthesis via HARTIG, OXO, and Chlorination Methods

Pyridine serves as the foundational precursor, synthesized through three established methods:

-

HARTIG method : Reacts ammonia and hydrogen chloride over iron or cobalt catalysts, producing pyridine with moderate yields (60–70%).

-

OXO method : Utilizes oxygen and hydrogen peroxide in water or acetonitrile, achieving higher yields (75–85%) but requiring stringent temperature control.

-

Chlorination method : Involves chlorine with benzene or toluene in carbon tetrachloride, yielding pyridine at 65–75% efficiency.

The choice of method impacts downstream steps, as impurities from chlorination (e.g., residual solvents) complicate subsequent reactions.

Condensation with Acetaldehyde Derivatives

Pyridine is condensed with 4-nitrophenylacetaldehyde in alkaline conditions (NaOH/KOH) using dimethylformamide (DMF) or water as solvents. This step forms a pyridone precursor, with yields ranging from 50% to 65%. Elevated temperatures (80–100°C) and extended reaction times (12–24 hours) are critical for maximizing output.

Cyclization to this compound

The pyridone precursor undergoes cyclization under basic conditions (NaOH/KOH) at 120–150°C. Microwave or ultrasonic irradiation reduces reaction times from 24 hours to 2–4 hours, enhancing yields to 70–80%. Post-reaction purification via ethanol recrystallization ensures >95% purity, confirmed by HPLC and NMR.

Copper-Catalyzed Coupling Reactions

Recent patents describe a streamlined approach using copper catalysis to assemble the pyridyl-pyridone backbone.

Reaction Conditions and Optimization

A mixture of 2,6-dibromopyridine, 2-pyridylboronic acid, copper powder, and potassium carbonate in DMF undergoes Ullmann-type coupling at 130°C. Key parameters include:

-

Molar ratios : 1:2.5 (2,6-dibromopyridine to 2-pyridylboronic acid)

-

Catalyst loadings : 0.8–1.5 equiv copper powder

This method achieves yields of 85–91%, with purity exceeding 98% after ethanol recrystallization.

Advantages Over Traditional Methods

-

Reduced steps : Eliminates separate pyridine synthesis and condensation phases.

-

Higher yields : 85–91% vs. 70–80% in traditional cyclization.

-

Scalability : Demonstrated at pilot scales with consistent output.

Heterocyclic Substitution Strategies

Alternative routes leverage 4-pyrone intermediates to construct the pyridone core.

Ammonia-Mediated Pyrone Conversion

2,6-Dicyano-4-pyrone reacts with aqueous ammonia (25%) at room temperature, forming 2,6-bis(2-pyridyl)-4-hydroxypyridine. Yields depend on substituent electronics:

| Substituent (R) | Yield (%) | Purity (%) |

|---|---|---|

| Electron-withdrawing | 63–87 | >95 |

| Electron-donating | 29–44 | 85–90 |

Electron-deficient groups enhance reactivity, while electron-rich groups hinder ammonia attack.

Nitrile Oxide Cycloaddition

Bis-cyano pyrones undergo Huisgen cycloaddition with nitrile oxides, yielding bis-heterocyclic pyridones. For example:

| Nitrile Oxide (Ar) | Product Yield (%) |

|---|---|

| Phenyl | 65 |

| 4-Bromophenyl | 63 |

| 4-Methoxyphenyl | 29 |

This method enables asymmetric substitution but requires meticulous control of reaction stoichiometry.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Cost |

|---|---|---|---|---|

| Traditional Cyclization | 70–80 | >95 | 24–48 | Low |

| Copper Catalysis | 85–91 | >98 | 40–50 | Moderate |

| Pyrone Conversion | 63–87 | >95 | 48–72 | High |

Key Findings :

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Bis(2-pyridyl)-4(1H)-pyridone can undergo various chemical reactions, including:

Oxidation: The pyridone ring can be oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to form dihydropyridone derivatives.

Substitution: The pyridyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

Oxidation: Oxidized derivatives of the pyridone ring.

Reduction: Dihydropyridone derivatives.

Substitution: Various substituted pyridyl-pyridone compounds.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

BPP is primarily known for its role as a ligand in coordination chemistry. It forms stable complexes with various transition metals, which are crucial for catalysis and materials science.

Applications in Catalysis

- BPP complexes have been studied for their catalytic activity in various organic transformations, including oxidation and reduction reactions. For instance, cobalt(II) complexes of BPP have shown promising results in spin crossover phenomena, which can be exploited in developing advanced materials for sensors and switches .

Metal-Organic Frameworks (MOFs)

- The ability of BPP to coordinate with metal ions makes it an excellent candidate for constructing MOFs. These frameworks have diverse topologies and functionalities, making them suitable for gas adsorption and separation applications.

Biological Studies

BPP's chelating properties enable it to interact effectively with metal ions, which is significant in biological systems.

Metalloprotein Studies

- Research has indicated that BPP can serve as a model compound for studying metalloproteins and metalloenzymes. Its interactions with metal ions are crucial for understanding enzyme mechanisms and developing inhibitors .

Potential Therapeutic Applications

- Ongoing investigations are exploring BPP's potential as a therapeutic agent in metal ion chelation therapy, particularly for conditions related to metal toxicity or deficiency. Preliminary studies suggest its efficacy against various cancer cell lines, indicating its potential as an antitumor agent.

Material Science

BPP's unique properties make it valuable in the development of new materials.

Luminescent Materials

- The compound exhibits photoluminescent properties, making it a candidate for organic light-emitting diodes (OLEDs) and sensors. Its ability to absorb light and emit at different wavelengths is being explored for various applications in optoelectronics .

Development of Functional Materials

- Researchers are investigating BPP's role in synthesizing functional materials with specific electronic or optical properties. Its dual functionality allows for the design of materials with tailored characteristics for advanced applications.

Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Coordination Chemistry | Ligand formation with transition metals for catalysis | Cobalt(II) spin crossover systems |

| Biological Studies | Chelation of metal ions; potential antitumor activity | Interaction studies with metalloproteins |

| Material Science | Development of MOFs; luminescent materials | OLEDs and gas adsorption systems |

| Therapeutic Applications | Metal ion chelation therapy; cancer treatment potential | Studies on cancer cell lines |

Wirkmechanismus

The mechanism by which 2,6-Bis(2-pyridyl)-4(1H)-pyridone exerts its effects is primarily through its ability to coordinate with metal ions. The pyridyl and pyridone groups can donate electron pairs to metal centers, forming stable complexes. These complexes can then participate in various catalytic and electronic processes, depending on the nature of the metal and the surrounding ligands.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2,6-Bis(2-pyridyl)-4(1H)-pyridone with structurally related ligands:

Metal Coordination and Stability

- Cd(II) Complexation: 2-Pyridyl Ketoximes: Form thermodynamically stable [CdI₂(L)₂] complexes (L = 2-pyridyl aldoxime) via N,O-chelation, enabling efficient solvent extraction . 4-Pyridyl Ketoximes: Monodentate coordination results in unstable complexes and poor extraction performance . this compound: Forms stable Cd(II) complexes, though detailed stability constants are less documented compared to oxime derivatives .

- Ag(I) Complexation: this compound: Self-assembles into double-helical Ag₂N₆ cores with blue-shifted fluorescence (λ_em ~ 450 nm) and singlet-state emission . 2,6-Bis(2-quinolyl)-4(1H)-pyridone: Exhibits red-shifted emission (λ_em ~ 550 nm) due to extended conjugation from quinolyl groups .

Photophysical Properties

Biologische Aktivität

2,6-Bis(2-pyridyl)-4(1H)-pyridone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on cytotoxicity, antimalarial properties, and potential as a therapeutic agent against various diseases.

Chemical Structure and Properties

The chemical structure of this compound features two pyridyl groups attached to a central 4(1H)-pyridone moiety. This arrangement contributes to its ability to interact with biological macromolecules, particularly DNA.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of this compound on Different Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT116 (Colorectal) | 15.0 | |

| GM05757 (Fibroblast) | 40.0 | |

| A375 (Melanoma) | 20.5 | |

| SK-Hep1 (Liver Cancer) | 12.3 |

The compound displayed an IC50 value of 15 µM against HCT116 cells, indicating potent cytotoxic activity. In comparison, it showed less toxicity towards normal fibroblast cells (IC50 = 40 µM), suggesting a degree of selectivity for cancerous cells.

The mechanism by which this compound exerts its cytotoxic effects involves the intercalation into DNA and the generation of reactive oxygen species (ROS). This leads to DNA strand breaks and subsequent activation of apoptotic pathways.

Case Study: Mechanistic Insights

In a study focused on the compound's interaction with DNA, it was observed that treatment with this compound resulted in increased phosphorylation of p53 and upregulation of p21, leading to G2/M cell cycle arrest and apoptosis in A375 melanoma cells .

Antimalarial Activity

Recent research has highlighted the potential of this compound as an antimalarial agent. The compound demonstrated activity against Plasmodium species in vitro.

Table 2: Antimalarial Activity of this compound

The compound exhibited an ED50 value of 0.6 mg/kg in murine models infected with Plasmodium yoelii, indicating strong efficacy as an antimalarial agent.

Additional Biological Activities

Beyond its cytotoxic and antimalarial properties, studies have suggested that this compound may possess antiviral properties and could be explored for use in treating viral infections .

Q & A

Q. How is 2,6-Bis(2-pyridyl)-4(1H)-pyridone synthesized, and what analytical methods are used for characterization?

The ligand is synthesized via a double Claisen condensation of methyl quinaldate with acetone in the presence of sodium t-butoxide, followed by cyclization with ammonium acetate in methanol . Characterization involves NMR spectroscopy to resolve tautomeric forms (pyridine-pyridone equilibrium) and X-ray crystallography refined using programs like SHELX for structural elucidation . Purity is assessed via HPLC and mass spectrometry .

Q. What are the common coordination modes of this ligand with transition metals?

The ligand exhibits versatile coordination:

Q. What are its primary applications in materials science?

- Building block for 4′-substituted terpyridines via Mitsunobu reactions with alcohols or nucleosides .

- Preparation of cyclotriphosphazene ligands with pendant terpyridine moieties for catalysis or photophysics .

- Component in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) for functional materials .

Advanced Research Questions

Q. How does tautomerism affect spectroscopic and structural analyses?

The ligand exists in equilibrium between pyridine and pyridone tautomers , complicating NMR interpretation. Theoretical calculations (e.g., DFT) and variable-temperature NMR are used to resolve tautomeric populations. X-ray crystallography with SHELX refinement confirms dominant tautomeric forms in the solid state .

Q. What mechanistic insights explain fluorescence shifts upon metal coordination?

Coordination with Ag(I) induces a blue shift due to stabilization of mixed MLCT/ILCT (metal-to-ligand/ligand-centered charge transfer) excited states. Emission originates from a singlet state , confirmed by lifetime measurements and computational modeling .

Q. How can experimental contradictions in magnetic properties be resolved?

Discrepancies in spin-crossover behavior (e.g., Co(II) complexes) arise from solvent effects or ligand-field variations. Controlled desorption of crystal solvents and magnetic susceptibility studies under inert conditions clarify these anomalies .

Q. What strategies optimize the synthesis of derivatives via Mitsunobu reactions?

Replacing hazardous sodium hydride with sodium t-butoxide improves safety and yield (>90%) in Mitsunobu reactions. Steric and electronic effects of ω-substituted alcohols are critical for regioselectivity .

Q. What challenges arise in crystallizing this ligand, and how are they addressed?

Low solubility in common solvents necessitates mixed solvent systems (e.g., THF/MeOH). Microcrystalline powders often require high-resolution data and SHELX refinement for accurate structure determination .

Q. How does ligand substitution (e.g., quinoline vs. pyridine) alter photophysical properties?

Substituting pyridine with quinoline extends conjugation, red-shifting absorption/emission by ~50 nm. This is leveraged in designing near-IR emitters for sensing applications .

Q. What methodologies validate ligand purity in supramolecular assemblies?

High-resolution mass spectrometry (HRMS) and elemental analysis confirm stoichiometry. Purity thresholds (>98%) are essential to avoid competing coordination modes in self-assembly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.